5-Bromothiazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromothiazole-4-carboxamide or similar compounds often involves complex chemical reactions. For instance, a study on the synthesis of a similar compound, 2-(4-methoxyphenyl)-N-(3,4,5- trimethoxyphenyl)thiazole-4-carboxamide, involved purification by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of 5-Bromothiazole-4-carboxamide can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving 5-Bromothiazole-4-carboxamide are complex and can involve multiple steps. For instance, the formation of amide bonds with carboxylic acid substrates is a significant part of organic and medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromothiazole-4-carboxamide can be determined using various analytical techniques. For instance, the melting point of a similar compound, 2-(4-methoxyphenyl)-N-(3,4,5- trimethoxyphenyl)thiazole-4-carboxamide, was found to be 174–176 °C .Scientific Research Applications
-
Cancer Research
- AICAR has been used in studies related to cancer, specifically acute myeloid leukemia (AML) .
- AICAR induces differentiation in a subset of primary AML blasts .
- The method of application involves culturing bone marrow samples obtained from patients ex vivo .
- The results showed that AICAR is capable of triggering differentiation in samples of bone marrow blasts cultured ex vivo that were resistant to All-trans retinoic acid (ATRA) .
-
Treatment of Dry Eye
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-3-2(4(6)8)7-1-9-3/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQDJCIKCSPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.